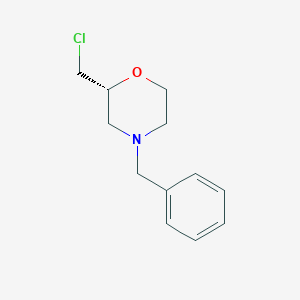
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine
説明
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a chiral morpholine derivative with a chloromethyl group at the second position and a phenylmethyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available morpholine.
Phenylmethylation: The phenylmethyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenylmethyl group can be reduced to a phenylethyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use as a building block for biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
(2R)-2-(Chloromethyl)-4-(methyl)morpholine: Lacks the phenyl group, which may affect its reactivity and applications.
(2R)-2-(Hydroxymethyl)-4-(phenylmethyl)morpholine: Contains a hydroxymethyl group instead of a chloromethyl group, which can alter its chemical properties and reactivity.
Uniqueness
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is unique due to the presence of both chloromethyl and phenylmethyl groups, which can impart distinct chemical reactivity and potential biological activity compared to other morpholine derivatives.
生物活性
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloromethyl group and a phenylmethyl moiety, contributing to its pharmacological properties. Below, we explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClN
- Molecular Weight : 221.7 g/mol
- CAS Number : 186293-54-9
This morpholine derivative is notable for its ability to interact with various biological targets due to the presence of the chloromethyl and phenyl groups.
The mechanism of action of this compound primarily involves its role as a monoamine transporter inhibitor . It has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, making it a candidate for treating disorders like depression and anxiety .
Key Mechanisms:
- Serotonin Transporter Inhibition : The compound exhibits significant binding affinity to the serotonin transporter, which is crucial in regulating mood and emotional responses.
- Norepinephrine Transporter Inhibition : Similar to its action on serotonin transporters, it also inhibits norepinephrine reuptake, further enhancing its antidepressant potential.
1. Antidepressant Properties
Research indicates that this compound may serve as an effective antidepressant by modulating monoamine levels in the brain.
Study Findings:
- A study conducted on animal models demonstrated that administration of this compound resulted in increased levels of serotonin and norepinephrine, correlating with improved mood and reduced anxiety-like behaviors .
2. Neuroprotective Effects
In addition to its antidepressant effects, this compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases.
Case Study:
- In vitro studies revealed that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting a role in neuroprotection.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(2R)-4-benzyl-2-(chloromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRZZNYCOTWNN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353088 | |
| Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186293-54-9 | |
| Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















